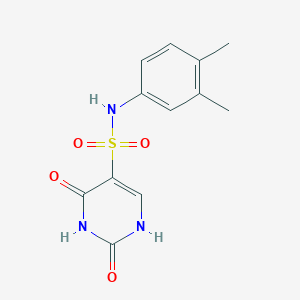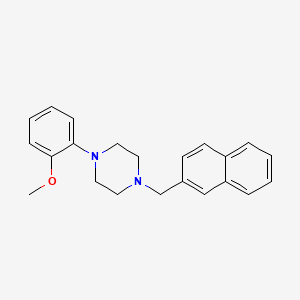
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lanthanide-based Coordination Polymers
Lanthanide complexes synthesized from aromatic carboxylic acids, closely related to the compound of interest, have been studied for their photophysical properties. These complexes show promising luminescent efficiencies and could be utilized in the development of new materials with light-harvesting capabilities (Sivakumar et al., 2011).
Antibacterial Activity
Hydrazides derived from carboxylic acids similar to the query compound have exhibited significant antibacterial properties. This suggests potential applications in the development of new antibacterial agents (Kostenko et al., 2015).
Organometallic Complexes as Anticancer Agents
Research into organometallic complexes involving pyrazolo[3,4-b]pyridines, which are structurally related to the compound , shows potential for the development of new anticancer agents. These complexes have been studied for their cytotoxicity and cell cycle effects on human cancer cells, indicating a promising area of application for related compounds (Stepanenko et al., 2011).
Supramolecular Assemblies
The engineering of supramolecular assemblies utilizing carboxylic acids offers insights into the potential use of the compound for constructing complex molecular architectures. These assemblies have applications in materials science, particularly in the design of molecular materials with specific properties (Arora & Pedireddi, 2003).
Antioxidant Activity
Compounds structurally related to the query molecule, specifically 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have been synthesized and identified as potent antioxidants. This indicates the potential application of similar compounds in the development of antioxidant therapies or agents (Tumosienė et al., 2019).
Anti-Fatigue Effects
Benzamide derivatives, including those related to the chemical compound , have been synthesized and tested for their anti-fatigue effects in mice. These findings suggest that similar compounds could be explored for their potential in enhancing physical endurance or treating fatigue-related conditions (Wu et al., 2014).
Propiedades
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-17(11-3-1-2-4-11)19-8-13(14(9-19)18(21)22)12-5-6-15-16(7-12)24-10-23-15/h5-7,11,13-14H,1-4,8-10H2,(H,21,22)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDMDJVWUIIRQ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide](/img/structure/B5571962.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5571963.png)
![2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE](/img/structure/B5571970.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiadiazole-5-carboxamide](/img/structure/B5572006.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
